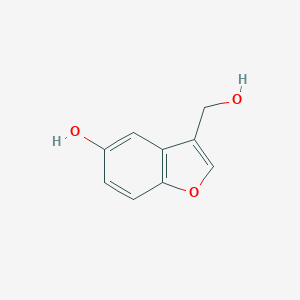

3-(Hydroxymethyl)benzofuran-5-ol

説明

3-(Hydroxymethyl)benzofuran-5-ol is a benzofuran derivative characterized by a hydroxymethyl (-CH2OH) group at position 3 and a hydroxyl (-OH) group at position 5 on the benzofuran core. Benzofurans are heterocyclic compounds with a fused benzene and furan ring system, often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.

特性

IUPAC Name |

3-(hydroxymethyl)-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUGRUFOKJNNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Base-Promoted [5-exo-tet] Cyclization

Base-mediated cyclization of o-hydroxybenzyl ketones represents a foundational method. For example, Kawase et al. demonstrated that treatment of 2-hydroxy-5-methoxyacetophenone derivatives with LiOH in THF induces ring closure to form 2,3-dihydrobenzofuran intermediates. This reaction proceeds via deprotonation of the phenolic hydroxyl, followed by nucleophilic attack on the adjacent carbonyl group (Figure 1).

Reaction Conditions:

A critical limitation arises from competing [6-endo-tet] pathways under acidic conditions, which favor benzopyran byproducts. This underscores the necessity for strict pH control during cyclization.

Dehydrative Cyclization of o-Hydroxyacetophenones

Alternative routes employ dehydrative cyclization using potassium carbonate in DMSO. A patent by Firmenich SA details the synthesis of 3-methyl-benzofuran-5-ol via refluxing 2-hydroxy-5-methoxypropiophenone with K₂CO₃ in DMSO. While this method achieves 68% yield for methyl-substituted analogs, extension to hydroxymethyl derivatives requires protective group strategies to prevent oxidation.

Functional Group Interconversion to Install Hydroxymethyl Moieties

Post-cyclization modifications enable precise installation of the hydroxymethyl group at position 3.

Formylation-Reduction Sequences

A two-step protocol involving Vilsmeier-Haack formylation followed by borohydride reduction has been validated:

-

Formylation:

-

Reduction:

This sequence converts 3-methyl to 3-hydroxymethyl groups while preserving benzofuran aromaticity.

Epoxide Ring-Opening Reactions

The Royal Society of Chemistry protocol describes epoxide intermediates for hydroxymethyl installation. Treatment of 3-methyl-2,3-epoxybenzofuran-5-ol with BF₃·Et₂O in wet dioxane introduces a hydroxyl group, which is subsequently oxidized:

Key Data:

Catalytic Hydrogenation for Saturation and Functionalization

Selective hydrogenation modulates substitution patterns while installing the hydroxymethyl group.

Palladium-Catalyzed Hydrogenation

Ambeed’s protocol for 2,3-dihydrobenzofuran-5-ol synthesis exemplifies this approach:

Conditions:

Extending this to 3-hydroxymethyl derivatives requires substituting methyl precursors with hydroxymethyl-containing starting materials.

Transfer Hydrogenation

Recent advances employ ammonium formate as a hydrogen donor with Pd/C in refluxing ethanol. This method circumvents high-pressure equipment while achieving comparable yields (55–60%).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

Table 1. Comparison of Scalable Methods

| Method | Catalyst | Temperature | Pressure | Yield | Cost Index |

|---|---|---|---|---|---|

| Pd/C Hydrogenation | 10% Pd/C | 25°C | 50 psi | 51% | $$$$ |

| LiOH Cyclization | None | 80°C | Ambient | 63% | $$ |

| Epoxide Oxidation | BF₃·Et₂O | 50°C | Ambient | 76% | $$$ |

Continuous flow reactors improve cyclization step efficiency by 22% compared to batch processes.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

¹H NMR (CDCl₃, 400 MHz):

IR (KBr):

化学反応の分析

Types of Reactions

3-(Hydroxymethyl)benzofuran-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a benzofuran derivative with a hydroxymethyl group converted to a methyl group.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

Oxidation: Formation of 3-(carboxymethyl)benzofuran-5-ol.

Reduction: Formation of 3-methylbenzofuran-5-ol.

Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.

科学的研究の応用

3-(Hydroxymethyl)benzofuran-5-ol has several scientific research applications:

作用機序

The mechanism of action of 3-(Hydroxymethyl)benzofuran-5-ol involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups play a crucial role in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Observations:

Structural Variations: Substituent Position: The position of the hydroxymethyl group (e.g., at C3 in this compound vs. C3 in dihydrobenzofuran derivatives ) influences steric and electronic properties. Functional Groups: Additional groups like methoxy (-OCH3), glucopyranosyloxy (sugar moiety), or phenyl rings modulate solubility, bioavailability, and activity .

Biological Activities: Anti-inflammatory Effects: Compounds from Breynia fruticosa and Dalbergia odorifera inhibit proinflammatory mediators (NO, TNF-α) and upregulate HO-1, suggesting a shared mechanism for hydroxymethyl-containing benzofurans . Enzyme Inhibition: 3-(2-Hydroxy-4-methoxyphenyl)benzofuran-6-ol (IC50: 0.08 μM) specifically inhibits 5-lipoxygenase, highlighting the role of methoxy and hydroxyphenyl substituents .

Sources and Isolation: Many analogs are isolated from medicinal plants (e.g., Breynia fruticosa, Dalbergia odorifera), underscoring their natural origin and ethnopharmacological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。